molecular formula C33H28N2O3 B3481971 3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B3481971
M. Wt: 500.6 g/mol
InChI Key: XSOXGYSCAUHDSQ-UHFFFAOYSA-N
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Description

3,7-Dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound known for its unique bicyclic structure. This compound belongs to the class of diazabicyclo compounds, which are characterized by the presence of two nitrogen atoms within a bicyclic framework. The compound’s molecular formula is C33H28N2O3, and it has a molecular weight of 500.58702 .

Preparation Methods

The synthesis of 3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multiple steps. One common method starts with the easily accessible 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. This precursor undergoes an amide bond formation reaction using coupling reagents such as HOBt (1-Hydroxybenzotriazole) and DCC (N,N’-Dicyclohexylcarbodiimide) . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

3,7-Dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,7-Dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with molecular targets through its diazabicyclo framework. The nitrogen atoms within the bicyclic structure can coordinate with metal ions, influencing various biochemical pathways. This coordination can lead to the modulation of enzyme activities and other molecular processes .

Comparison with Similar Compounds

Similar compounds to 3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one include:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N2O3/c36-29(25-13-5-1-6-14-25)34-21-32(27-17-9-3-10-18-27)23-35(30(37)26-15-7-2-8-16-26)24-33(22-34,31(32)38)28-19-11-4-12-20-28/h1-20H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOXGYSCAUHDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN(CC(C2=O)(CN1C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 3
3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 4
3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 5
3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

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